Product packaging for 5-Azaindole-5-carboxylic acid(Cat. No.:)

5-Azaindole-5-carboxylic acid

Cat. No.: B13396868
M. Wt: 162.15 g/mol
InChI Key: IXSQPKKYYNTPGK-UHFFFAOYSA-N
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Description

5-Azaindole-5-carboxylic acid is a nitrogen-rich heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structure mimics that of indole but offers distinct electronic properties and hydrogen bonding capabilities due to the additional nitrogen atom(s). This makes it a valuable building block for constructing molecular libraries and optimizing drug candidates. As a key synthetic intermediate, this compound is used to develop potential therapeutics across multiple disease areas. Researchers utilize it to create novel kinase inhibitors, epigenetic modulators, and other targeted small molecules. Its carboxylic acid functional group allows for efficient derivatization via amide coupling and esterification reactions, enabling rapid exploration of structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B13396868 5-Azaindole-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

pyrrolo[3,2-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-7-6(5-10)1-3-9-7/h1-5H,(H,11,12)

InChI Key

IXSQPKKYYNTPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CN(C=C2)C(=O)O

Origin of Product

United States

Synthetic Strategies for 5 Azaindole 5 Carboxylic Acid and Its Derivatives

Approaches to the 5-Azaindole (B1197152) Core Synthesis

The construction of the 5-azaindole ring system often begins with appropriately substituted pyridines, followed by the formation of the fused pyrrole (B145914) ring. nih.govunl.pt However, the electron-deficient nature of the pyridine (B92270) ring can render many classic indole (B1671886) syntheses inefficient. nih.gov Consequently, modern synthetic methods, particularly those catalyzed by transition metals, have become indispensable for the efficient synthesis of these heterocyclic compounds. nih.govresearchgate.net

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds, which are crucial for the construction of the 5-azaindole scaffold. capes.gov.brnih.govlookchemmall.com These methods often offer high efficiency, good functional group tolerance, and the ability to create diverse derivatives. nih.govsorbonne-universite.fr

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for constructing the 5-azaindole core. nih.gov The general approach involves the coupling of an appropriately substituted aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nih.govunl.pt

A common strategy involves a tandem Sonogashira coupling/5-endo-dig cyclization. For instance, 2,6-disubstituted-5-azaindoles can be synthesized from N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide. The reaction proceeds via a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. tandfonline.comtandfonline.com This methodology has been shown to tolerate various functional groups on the alkyne, including alcohols, aromatic substituents, and aliphatic chains. tandfonline.com

In a different approach, 1,2-disubstituted 5-azaindoles can be synthesized in a one-pot reaction from amino-o-halopyridines. This procedure involves a palladium-catalyzed N-arylation, followed by a Sonogashira reaction and subsequent cyclization. acs.org This method is advantageous as it avoids the challenging N-arylation of pre-formed 2-substituted azaindoles and simplifies purification processes. acs.org

Researchers have also developed a modular synthesis of 5-azaindoles starting from 3,4-dibromopyridine (B81906). This method relies on the differential reactivity of the two bromine atoms, allowing for a site-selective Sonogashira coupling followed by a C-N bond-forming reaction to construct the desired 5-azaindole framework. thieme-connect.com

Table 1: Examples of Sonogashira Coupling in 5-Azaindole Synthesis

Starting Material Alkyne Catalyst/Reagents Product Yield (%) Reference
N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide 1-Hexyne Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF 2-Butyl-6-iodo-1H-pyrrolo[3,2-c]pyridine 74 tandfonline.com
4-Amino-3-bromopyridine Phenylacetylene Pd₂(dba)₃, t-BuONa, Toluene 2-Phenyl-5-azaindole Trace acs.org

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is another valuable tool for the synthesis of 5-azaindoles. nih.gov This reaction can be used to introduce various substituents onto the azaindole core or to construct the bicyclic system itself.

One efficient two-step route to a range of aza- and diazaindoles starts from chloroamino-N-heterocycles. nih.govorganic-chemistry.org The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. nih.govorganic-chemistry.org This approach is notable for avoiding the need for protecting groups. nih.gov

Furthermore, 3-bromo-5-azaindole derivatives, synthesized via Sonogashira coupling and cyclization, can be further functionalized using the Suzuki-Miyaura coupling with aryl trifluoroborate salts. tandfonline.com This highlights the utility of combining different palladium-catalyzed reactions to build molecular complexity. Researchers have also reported the Suzuki-Miyaura coupling of chloroindoles, oxindoles, and azaindoles with boronic acids, demonstrating excellent yields under relatively mild conditions. nih.gov However, challenges can arise, such as the formation of bis-Suzuki coupling products when attempting to synthesize certain 5-azaindoles. mdpi.com This issue can sometimes be mitigated by protecting the pyridyl nitrogen as an N-oxide. mdpi.com

Table 2: Suzuki-Miyaura Coupling for 5-Azaindole Functionalization

Azaindole Substrate Boronic Acid/Ester Catalyst/Reagents Product Yield (%) Reference
3-Bromo-5-azaindole derivative Aryl trifluoroborate salt - 3-Aryl-5-azaindole derivative - tandfonline.com

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

Cycloaddition Reactions in 5-Azaindole Formation

Cycloaddition reactions offer a convergent approach to the synthesis of the 5-azaindole core. A notable example is the [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane. uwo.caresearchgate.net This method allows for the synthesis of C2-substituted 5-azaindoles by reacting a 3,4-cyclopropanopiperidine with various nitriles, followed by an oxidation step. uwo.ca The versatility of this method makes it suitable for creating libraries of compounds for pharmaceutical applications. uwo.caresearchgate.net

Another approach involves the intramolecular Diels-Alder reaction of oxazoles (IMDAO). While this has been more extensively developed for other azaindole isomers, the principles could potentially be adapted for 5-azaindole synthesis. nih.gov

Ring Opening and Condensation Strategies

The synthesis of 5-azaindoles can also be achieved through ring-opening and condensation reactions. For example, a method based on the work of Yakhontov and colleagues provides a pathway to the 5-azaindole core. clockss.org This synthesis starts with the protection of 2-pyrrolidinone, followed by a series of reactions to construct a precursor that can be cyclized to form the 5-azaindoline system. clockss.org Subsequent oxidation can then lead to the aromatic 5-azaindole. clockss.org

The Pictet-Spengler reaction has also been utilized to synthesize tetrahydro-5-azaindoles, which can then be dehydrogenated to the corresponding 5-azaindoles. researchgate.net The choice of acid catalyst in the Pictet-Spengler condensation can significantly influence the product outcome. researchgate.net

Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. Zirconocene-mediated multicomponent reactions have been developed for the one-pot selective synthesis of 5-azaindoles. nih.govdp.tech These reactions can involve a Si-tethered diyne, a nitrile, and other components, which are brought together by a zirconocene (B1252598) species to form a fused organometallic complex that leads to the 5-azaindole structure. nih.gov This approach allows for the creation of polysubstituted 5-azaindoles with high chemo- and regioselectivity. nih.gov

Introduction of the Carboxylic Acid Moiety

The incorporation of a carboxylic acid group at the C5 position of the 5-azaindole ring is a key synthetic step that can be achieved through several distinct approaches. These methods include the direct functionalization of the heterocyclic core, the conversion of ester precursors, and the hydrolysis of nitrile intermediates.

Direct Carboxylation Methods

Direct C-H carboxylation represents an efficient strategy for installing a carboxylic acid group, avoiding the need for pre-functionalized starting materials. A notable advancement in this area is the use of electrochemical strategies. For instance, an electrochemical method for the direct carboxylation of N-heteroarenes using carbon dioxide (CO2) has been developed. nih.gov This technique demonstrates site-selectivity, where the choice of the electrolysis setup can direct the carboxylation to different positions on the ring. nih.gov In a divided electrochemical cell, this method has been shown to achieve C5-carboxylation on related N-heteroarene systems. nih.gov Specifically, the direct carboxylation of 1-methyl-7-azaindole to yield the 5-carboxylated product has been successfully demonstrated, showcasing the potential of this approach for azaindole scaffolds. nih.gov

Aromatic carboxylic acids are valuable building blocks, and their synthesis via direct C-H bond carboxylation with CO2 is a particularly attractive route due to the abundance and non-toxic nature of carbon dioxide. chemistryviews.org General protocols for such transformations often employ combined Brønsted base systems, such as LiOtBu with CsF, in a suitable solvent under a CO2 atmosphere to convert various functionalized arenes into their corresponding carboxylic acids. chemistryviews.org

Table 1: Direct Carboxylation Strategies for Azaindole Scaffolds

MethodSubstrate ExampleReagents & ConditionsKey FindingReference
Electrochemical Carboxylation1-methyl-7-azaindoleCO2, Divided Electrochemical CellAchieves direct C5-carboxylation of the azaindole ring. nih.gov
Combined Brønsted Base SystemGeneral ArenesLiOtBu, CsF, 18-crown-6, DMI, CO2 atmosphereA general method for direct C-H carboxylation with tolerance for a wide range of functional groups. chemistryviews.org

Hydrolysis of Ester Precursors

A widely used and reliable method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This approach involves the synthesis of a 5-alkoxycarbonyl-5-azaindole intermediate, which is subsequently saponified. The hydrolysis can be carried out under either basic or acidic conditions.

Basic hydrolysis is commonly performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com The reaction typically proceeds by heating the ester in the presence of the base, followed by an acidic workup to protonate the resulting carboxylate salt and isolate the free carboxylic acid. google.com Acid-catalyzed hydrolysis, conversely, is often achieved by refluxing the ester in a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). clockss.orgopenstax.org The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule. For instance, acid-catalyzed hydrolysis of an ethyl phosphonate (B1237965) ester on a 5-azaindole core has been accomplished using concentrated hydrochloric acid. clockss.org

Table 2: Representative Conditions for Ester Hydrolysis

Hydrolysis TypeTypical ReagentsGeneral ConditionsKey FeatureReference
Base-Catalyzed (Saponification)NaOH(aq) or KOH(aq)Heating, followed by acidic workup.Forms a carboxylate salt intermediate. google.com
Acid-CatalyzedConc. HCl or H2SO4 in water.Refluxing in aqueous acid.Favored when excess water is present to drive the equilibrium. clockss.orgopenstax.org

Nitrile Hydrolysis Approaches

The hydrolysis of a cyano group provides another robust pathway to 5-azaindole-5-carboxylic acid. This method starts with 5-cyano-5-azaindole, which can itself be prepared through various synthetic routes. The nitrile can be converted to the carboxylic acid under harsh conditions, typically involving strong acids or bases at elevated temperatures.

For example, a procedure for the hydrolysis of a nitrile on a related azaindole scaffold, 6-cyano-7-azaindole, involves heating with a 5N solution of sodium hydroxide in ethanol (B145695) overnight. google.com This base-catalyzed hydrolysis effectively converts the nitrile group into a carboxylate, which is then acidified to yield the final carboxylic acid product. google.com Acid-catalyzed hydrolysis is also a viable option, often requiring prolonged heating in a concentrated acid like sulfuric or hydrochloric acid. The synthesis of 6-chloro-7-cyano-5-azaindoline has been reported, providing a key precursor for such transformations on the 5-azaindole system. clockss.org

Table 3: Nitrile Hydrolysis on Azaindole Scaffolds

Precursor ExampleReagents & ConditionsProductSignificanceReference
6-cyano-7-azaindole5N NaOH, Ethanol, 80°C (reflux)7-Azaindole-6-carboxylic acidDemonstrates a reliable base-catalyzed hydrolysis method applicable to the azaindole core. google.com
6-chloro-7-cyano-5-azaindolineNot specified for hydrolysis, but precursor was synthesized.N/A (precursor to aldehyde)Shows the successful synthesis of a cyano-substituted 5-azaindoline core. clockss.org

Derivatization and Functionalization of the this compound Scaffold

Once synthesized, this compound serves as a versatile intermediate for further molecular elaboration. The carboxylic acid moiety can be readily converted into a variety of other functional groups, most commonly esters and amides, through standard organic reactions.

Esterification Reactions

Esterification of the 5-carboxylic acid group is a common derivatization. The Fischer esterification is a classic and direct method, involving the reaction of the carboxylic acid with an alcohol (often used in excess as the solvent) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. openstax.orgchemguide.co.uk This acid-catalyzed nucleophilic acyl substitution is a reversible process, and using a large excess of the alcohol favors the formation of the ester product. libretexts.org A parallel example on a related system is the conversion of 7-azaindole-6-carboxylic acid to its methyl ester using methanol (B129727) and sulfuric acid. google.com

An alternative method involves the alkylation of the carboxylate salt. The carboxylic acid is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic carboxylate anion. libretexts.org This anion can then react with a primary alkyl halide, such as methyl iodide, in an SN2 reaction to yield the corresponding ester. libretexts.org

Table 4: Common Esterification Methods

MethodReagentsMechanismReference
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4)Acid-catalyzed nucleophilic acyl substitution. openstax.orggoogle.comchemguide.co.uk
Carboxylate Alkylation1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH3I)SN2 reaction between the carboxylate anion and the alkyl halide. libretexts.org

Amidation Reactions

The conversion of this compound to amides is a crucial transformation for generating compound libraries for drug discovery. Direct reaction with an amine is generally ineffective because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated."

One common laboratory method is the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl2). openstax.org The resulting acid chloride readily reacts with a primary or secondary amine to form the amide.

Alternatively, and more commonly in modern synthesis, peptide coupling reagents are used. These reagents activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with an amine under mild conditions. Standard peptide coupling conditions have been successfully used to transform a carboxylic acid on a 5-azaindole scaffold into an amide with an amine like 3-methoxybenzylamine. nih.gov Examples of common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and (3-diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). google.comlibretexts.org The synthesis of an amide (13p) from its corresponding carboxylic acid (13q) has also been noted in a series of 3,5-disubstituted-7-azaindoles. nih.gov

Table 5: Amidation Strategies for Azaindole Carboxylic Acids

MethodActivating Agent / ReagentsKey Intermediate/ProcessReference
Via Acid ChlorideThionyl chloride (SOCl2), followed by amine5-Azaindole-5-carbonyl chloride openstax.org
Peptide CouplingPeptide coupling reagents (e.g., DCC, DEPBT, HATU) and an amineIn situ formation of an activated ester or similar species. google.comnih.govnih.gov

Formation of Acid Chlorides and Anhydrides

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of various derivatives. Among the most useful are acid chlorides and anhydrides, which are highly reactive intermediates for forming amides and esters.

The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.org During the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is transformed into an acyl chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion generated in situ leads to the formation of the acid chloride through a nucleophilic acyl substitution pathway. libretexts.org Similarly, activating agents like oxalyl chloride can be used to prepare the acid chloride intermediate. google.com

Acid anhydrides can be synthesized from acid chlorides. The reaction of an acid chloride with a carboxylate salt, such as the sodium salt of another carboxylic acid, proceeds via nucleophilic acyl substitution to yield an acid anhydride. masterorganicchemistry.comuomustansiriyah.edu.iq This method can be used to prepare both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iq

Table 1: Reagents for the Formation of Acid Chlorides from this compound

Reagent Formula Purpose
Thionyl Chloride SOCl₂ Converts carboxylic acid to acid chloride. libretexts.org
Oxalyl Chloride (COCl)₂ An alternative acyl activating agent for acid chloride synthesis. google.com
Pyridine/NaOH C₅H₅N / NaOH Often used as a base to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Mechanistic Considerations in this compound Synthesis

The reactions that convert this compound into its derivatives, such as acid chlorides and anhydrides, are governed by fundamental mechanistic principles, primarily nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. libretexts.org This mechanism is fundamentally different from the nucleophilic addition reactions seen in aldehydes and ketones because carboxylic acid derivatives possess a potential leaving group attached to the carbonyl carbon. uomustansiriyah.edu.iqpressbooks.pub

The reaction proceeds in two distinct steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqlibretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable (weakest base) leaving group. uomustansiriyah.edu.iqpressbooks.pub

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a critical consideration. Acid chlorides are the most reactive, followed by anhydrides, esters, and finally amides, with carboxylates being the least reactive. pressbooks.pub This hierarchy is due to the stability of the leaving group; the chloride ion (Cl⁻) is an excellent leaving group, making acid chlorides highly susceptible to nucleophilic attack. libretexts.org Consequently, less reactive derivatives can be prepared from more reactive ones, but the reverse is generally not feasible. pressbooks.pub For instance, an acid chloride can be readily converted to an anhydride, ester, or amide. uomustansiriyah.edu.iq

Addition-Elimination Mechanisms

The term "addition-elimination mechanism" is often used interchangeably with nucleophilic acyl substitution to describe the two-step process involved. masterorganicchemistry.com The initial addition of the nucleophile to the carbonyl group forms a tetrahedral intermediate, which then eliminates the leaving group to yield the final substituted product. uomustansiriyah.edu.iq

In the context of forming an acid chloride from this compound using thionyl chloride, the hydroxyl group is first converted into a better leaving group (an acyl chlorosulfite). libretexts.org The chloride ion then acts as the nucleophile in an addition-elimination sequence. It adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses by eliminating the chlorosulfite group to give the final acid chloride product. libretexts.org

Similarly, when an acid chloride of this compound reacts with a carboxylate anion to form an anhydride, the carboxylate is the incoming nucleophile. masterorganicchemistry.com It adds to the highly electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of the stable chloride anion from the tetrahedral intermediate results in the formation of the acid anhydride. uomustansiriyah.edu.iq

Advanced Spectroscopic and Structural Elucidation of 5 Azaindole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous assignment of protons and carbons within a molecular framework. For 5-azaindole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

Proton (¹H) NMR Applications

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H (Pyrrole NH)11.0 - 12.0br s-
H (Aromatic)7.0 - 8.5m-
H (Carboxyl)12.0 - 13.0br s-
Note: This is a predictive table based on general knowledge of similar compounds.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For carboxylic acids, the carboxyl carbon typically appears at a downfield chemical shift of around 165-185 ppm. oregonstate.edu The aromatic carbons of the azaindole ring system would be expected in the 100-150 ppm region. oregonstate.edulibretexts.org While specific experimental data for this compound is limited, theoretical predictions and data from related structures are valuable. For example, the ¹³C NMR spectrum of 1-acetyl-3-formyl-7-azaindole (B143153) shows characteristic peaks for the carbons in the azaindole core.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxyl)165 - 175
C (Aromatic/Heteroaromatic)100 - 150
Note: This is a predictive table based on general knowledge of similar compounds.

Infrared (IR) and Raman Vibrational Spectroscopy Investigations

IR and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. These methods are particularly useful in studying the hydrogen bonding and conformational properties of this compound.

Analysis of Characteristic Vibrational Modes

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. libretexts.org The C=O stretch for a dimeric, hydrogen-bonded carboxylic acid is typically found around 1710 cm⁻¹. libretexts.org For this compound, the N-H stretch of the pyrrole (B145914) ring would also be expected in the region of 3200-3500 cm⁻¹. Studies on related azaindole derivatives, such as 5-chloro-7-azaindole-3-carbaldehyde, have utilized IR and Raman spectroscopy to identify characteristic vibrational modes, including the C=O stretching vibration. mdpi.comresearcher.liferesearchgate.net

Vibrational Mode Characteristic Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H Stretch (Pyrrole)3200 - 3500
C=O Stretch (Carboxylic Acid)1710 - 1760
C=C and C=N Stretches (Aromatic)1400 - 1600

Influence of Molecular Conformation on Spectroscopic Signatures

The conformation of this compound, particularly the orientation of the carboxylic acid group and the potential for intermolecular hydrogen bonding to form dimers, can significantly influence its vibrational spectra. rsc.orgrsc.org Computational studies on similar molecules, like chloro-substituted 7-azaindole-3-carbaldehydes, have shown that different conformers (e.g., cis and trans orientation of a substituent relative to the ring nitrogen) lead to distinct theoretical vibrational spectra. mdpi.comresearchgate.netmdpi.com For instance, the formation of dimers through hydrogen bonding between the carboxylic acid moieties would lead to a shift in the C=O stretching frequency to a lower wavenumber. libretexts.org The interaction between the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring can also affect the vibrational frequencies.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of carboxylic acids in a mass spectrometer often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The stability of the aromatic azaindole ring system would likely result in a prominent molecular ion peak. arizona.edu The fragmentation pattern would also show characteristic losses from the bicyclic ring system, providing further structural confirmation. While direct mass spectral data for this compound is not detailed in the search results, the general fragmentation patterns of carboxylic acids and aromatic nitrogen heterocycles provide a solid basis for predicting its behavior under mass spectrometric analysis. libretexts.orgarizona.edu

Ion m/z (mass-to-charge ratio) Identity
[M]+162.04Molecular Ion
[M-OH]+145.04Loss of hydroxyl radical
[M-COOH]+117.05Loss of carboxyl group
Note: This is a predictive table based on the molecular formula C₈H₆N₂O₂.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.net For this compound, this method would provide invaluable insights into its solid-state conformation, molecular packing, and the non-covalent interactions that govern its crystal lattice.

Determination of Crystal Lattice Parameters and Space Groups

The initial step in an X-ray crystallographic analysis involves the determination of the unit cell, which is the fundamental repeating unit of a crystal. This is defined by the crystal lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters classify the crystal into one of seven crystal systems (e.g., monoclinic, orthorhombic). researchgate.netvoaconference.com

Furthermore, the diffraction pattern's symmetry reveals the space group, which describes all the symmetry operations (like rotations and translations) that can be applied to the crystal lattice, leaving it unchanged. voaconference.com While specific data for this compound is not available, studies on related compounds, such as 7-azaindole-3-carboxylic acid, have shown it to crystallize in the orthorhombic space group Pca21. Another related compound, 5-chloro-7-azaindole-3-carbaldehyde, crystallizes in the monoclinic system with the space group P21/c. This suggests that this compound would likely crystallize in a similar low-symmetry system.

A hypothetical data table for the crystal lattice parameters of this compound, based on what would be determined, is presented below.

ParameterValue
Crystal SystemMonoclinic / Orthorhombic (Hypothetical)
Space GroupP21/c or similar (Hypothetical)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90 (Hypothetical)
β (°)To be determined
γ (°)90 (Hypothetical)
Volume (ų)To be determined
Z (molecules/unit cell)To be determined

Elucidation of Hydrogen Bonding Networks

The structure of this compound features both hydrogen bond donors (the pyrrole N-H and the carboxylic acid O-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen). This makes it highly prone to forming extensive hydrogen bonding networks, which are critical in dictating the molecular packing in the solid state. Carboxylic acids, for instance, commonly form dimeric structures through hydrogen bonds between their carboxyl groups. acs.org

An X-ray crystallographic study would precisely map these interactions, revealing bond lengths and angles. It is plausible that this compound would exhibit hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or catemers (chain-like structures). Additionally, intermolecular hydrogen bonds involving the azaindole ring system, such as N-H···N or O-H···N interactions, would likely be observed, further stabilizing the crystal structure. clockss.orgresearchgate.net The interplay of these interactions is crucial for understanding the material's physical properties.

Structural Insights for Ligand-Target Binding Modes

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors where it often mimics the adenine (B156593) core of ATP. rsc.orgacs.orgmdpi.com X-ray crystallography of this compound co-crystallized with a biological target, such as a protein kinase, would provide critical structural insights for drug design. acs.orgbldpharm.com

These studies reveal the precise orientation of the ligand within the protein's binding site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. acs.org For example, the pyridine nitrogen of the 5-azaindole (B1197152) core could act as a hydrogen bond acceptor with backbone amide protons in the hinge region of a kinase. mdpi.com The carboxylic acid group could form additional salt bridges or hydrogen bonds with charged or polar amino acid residues in the binding pocket, enhancing affinity and selectivity. This detailed structural information is invaluable for the rational design and optimization of more potent and selective inhibitors. bldpharm.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining the absolute configuration of chiral compounds in solution. rsc.org

While this compound itself is achiral, VCD spectroscopy would be a critical technique for determining the absolute configuration of its chiral derivatives. The process involves comparing the experimental VCD spectrum with a theoretically predicted spectrum, which is calculated using quantum mechanical methods for a known configuration (R or S). rsc.org A match between the experimental and calculated spectra confirms the absolute configuration.

A significant challenge in the VCD analysis of carboxylic acids is their tendency to self-aggregate into dimers via hydrogen bonding in solution. rsc.orgrsc.org This complicates the spectra and the corresponding computational analysis. A novel strategy to circumvent this involves the use of 7-azaindole (B17877) as a "dimer breaker." rsc.orgrsc.orgrsc.org By forming a stronger, more defined hydrogen-bonded complex with the carboxylic acid, it simplifies the conformational landscape and, consequently, the VCD spectrum and its theoretical calculation. rsc.orgrsc.orgrsc.org While no specific VCD studies on chiral derivatives of this compound have been reported, this methodology would be directly applicable.

Computational and Theoretical Studies on 5 Azaindole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 5-Azaindole-5-carboxylic acid to predict a range of properties, from molecular geometries to spectroscopic parameters, with a high degree of accuracy.

The foundational step in DFT calculations is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this, a suitable level of theory and basis set are chosen, such as B3LYP with a 6-311++G(d,p) basis set, which has been effectively used for analogous compounds like 7-azaindole-3-carboxylic acid. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. In the solid state, molecules like this can form complex hydrogen-bonded networks, and calculations may consider monomers, dimers, or trimers to better reflect the experimental reality. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound Monomer (Illustrative) Note: This data is illustrative and based on typical values for similar heterocyclic carboxylic acids.

Parameter Bond/Angle Predicted Value
Bond Lengths C=O 1.21 Å
C-O 1.35 Å
O-H 0.97 Å
N-H (Pyrrole) 1.01 Å
C-C (Ring) 1.38 - 1.42 Å
C-N (Ring) 1.36 - 1.39 Å
Bond Angles O=C-O 123°
C-O-H 108°
C-N-C (Pyridine) 118°

Once the geometry is optimized, the vibrational frequencies can be calculated. These frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. The theoretical vibrational spectra are crucial for assigning the experimental bands to specific molecular motions, such as the stretching of the carbonyl (C=O) group, the N-H and O-H stretching modes, and the various ring breathing and deformation modes. researchgate.net A detailed vibrational assignment is typically made based on the calculated Potential Energy Distribution (PED). researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for determining the absolute configuration of chiral molecules. Computational modeling is essential for interpreting VCD spectra. Studies on similar carboxylic acids have shown that dimerization via hydrogen bonding can complicate VCD analysis. rsc.orgrsc.org The use of an auxiliary agent like 7-azaindole (B17877) has been shown to break up these dimers, simplifying the conformational landscape and allowing for more straightforward and accurate VCD spectra calculations of the monomeric species interacting with the agent. rsc.orgrsc.org A similar approach could be theoretically modeled for this compound if it were part of a chiral system.

DFT calculations provide detailed information about the electronic properties of the molecule, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability. acs.org For azaindole derivatives, the HOMO is typically distributed over the bicyclic ring system, while the LUMO distribution can be influenced by substituent groups. acs.org The electron density distribution reveals the electronegative and electropositive regions of the molecule, which are key to understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: This data is illustrative and based on general principles for similar aromatic systems.

Property Predicted Value / Description
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap ~ 4.7 eV
HOMO Distribution Delocalized over the azaindole ring system

| LUMO Distribution | Primarily delocalized over the azaindole ring, with significant contribution from the carboxylic acid group |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ingentaconnect.com It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of interaction of a potential drug candidate like this compound. Azaindole scaffolds are recognized as "privileged" structures in medicinal chemistry, particularly as kinase inhibitors, because they can mimic the adenine (B156593) fragment of ATP and form key hydrogen bonding interactions with the kinase hinge region. pharmablock.com

Docking algorithms score different binding poses based on a scoring function that estimates the binding free energy. This score provides a prediction of the ligand's binding efficiency and potency. Lower binding energy scores typically indicate a more favorable interaction and higher predicted affinity. For example, in studies of 7-azaindole derivatives targeting the DDX3 protein, a good docking score of -7.99 kcal/mol was correlated with effective inhibition. nih.gov Similar scoring would be sought for this compound against a chosen protein target. These predictions help prioritize compounds for synthesis and experimental testing.

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex. This model elucidates the specific interactions that stabilize the binding, such as hydrogen bonds, pi-pi stacking, pi-cation interactions, and hydrophobic contacts. nih.govnih.gov

For this compound, one would expect the azaindole ring system and the carboxylic acid group to be key pharmacophoric features.

Hydrogen Bonds: The N-H group of the pyrrole (B145914) ring, the nitrogen atom in the pyridine (B92270) ring, and the carboxyl group's hydroxyl and carbonyl moieties can all act as hydrogen bond donors or acceptors. pharmablock.comnih.gov These are critical for anchoring the ligand in the active site. For instance, docking studies on 7-azaindole derivatives have shown crucial hydrogen bonds with residues like ASP30 and pi-cation interactions with LYS417 in the target protein. nih.gov

Pi-Interactions: The aromatic azaindole ring can engage in pi-pi stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) or pi-cation interactions with charged residues (e.g., Lysine, Arginine) in the active site. nih.govnih.gov

Table 3: Hypothetical Binding Interactions of this compound with a Protein Kinase Active Site (Illustrative Example) Note: This table illustrates the types of interactions that would be analyzed in a typical molecular docking study.

Functional Group of Ligand Type of Interaction Potential Interacting Residue in Protein
Pyridine Nitrogen Hydrogen Bond Acceptor Backbone N-H of Alanine
Pyrrole N-H Hydrogen Bond Donor Backbone C=O of Glutamate
Carboxylic Acid C=O Hydrogen Bond Acceptor Side chain of Lysine
Carboxylic Acid O-H Hydrogen Bond Donor Side chain of Aspartate

By elucidating these binding modes, molecular docking can explain the structure-activity relationships (SAR) within a series of compounds and provide a rational basis for designing new derivatives with improved potency and selectivity. ingentaconnect.comijper.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts.

Correlation of Structural Features with Biological Activities

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of azaindole derivatives has been the subject of numerous QSAR and three-dimensional QSAR (3D-QSAR) studies. These investigations provide valuable insights into the structural features that govern the biological activities of this class of compounds, which can be extrapolated to understand the potential activity profile of this compound.

For instance, 3D-QSAR studies on azaindole derivatives as inhibitors of various protein kinases, such as Aurora B kinase, have been performed. nih.gov In these studies, models are built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These methods correlate the biological activity of the compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

The generated 3D contour maps from such analyses highlight the key structural requirements for enhanced biological activity. nih.gov For a hypothetical QSAR model of this compound derivatives, the carboxylic acid group at the 5-position would be a significant contributor to the electronic and hydrogen-bonding fields. The azaindole core itself provides a rigid scaffold with specific hydrogen bond donor (the pyrrole NH) and acceptor (the pyridine nitrogen) sites that are crucial for molecular recognition at a biological target.

A typical 3D-QSAR study on a series of azaindole derivatives might yield statistical parameters indicating the robustness of the model, as shown in the hypothetical data table below.

ModelPredictive r²
CoMFA0.5750.987Not Reported
CoMSIANot ReportedNot ReportedNot Reported
Hypothetical data based on a study of azaindole derivatives as Aurora B kinase inhibitors. nih.gov q² represents the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient.

These statistical values help in assessing the predictive power of the QSAR model. A high q² and predictive r² value would suggest a reliable model that can be used to forecast the activity of new derivatives of this compound. The insights from the contour maps could then guide the modification of the parent molecule to enhance its desired biological activity. For example, if a region of positive electrostatic potential is favored near the carboxylic acid group, modifications that enhance this property could be prioritized.

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the electronic structure of molecules. It provides a localized, intuitive picture of bonding and electron density distribution by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, an NBO analysis would provide detailed information about the hybridization of atomic orbitals, the nature of the chemical bonds (sigma and pi bonds), and the extent of electron delocalization (hyperconjugation) within the molecule. This can help in understanding the molecule's stability, reactivity, and its potential for intermolecular interactions.

The analysis would quantify the electron density on each atom, revealing the most electron-rich and electron-poor regions. The nitrogen atom in the pyridine ring is expected to be a region of high electron density (a lone pair), making it a potential hydrogen bond acceptor. The hydrogen atom of the pyrrole NH group and the carboxylic acid OH group would be electron-deficient, acting as hydrogen bond donors.

A hypothetical table summarizing key NBO findings for a related molecule, 5-bromo-7-azaindole (B68098), is presented below to illustrate the type of information that can be obtained.

InteractionDonor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
π(C2-C3) -> π(N1-C7a)ππ20.5
π(C4-C5) -> π(C6-C7)ππ18.2
LP(N1) -> π(C2-C3)LPπ45.8
This data is illustrative and based on general principles of NBO analysis on similar aromatic systems.

In this hypothetical data, "LP" denotes a lone pair, and "π*" represents an anti-bonding pi orbital. The stabilization energy, E(2), quantifies the strength of the hyperconjugative interaction. A higher E(2) value indicates a more significant delocalization and a greater contribution to the molecule's stability. For this compound, similar analyses would elucidate the electronic landscape and provide a foundation for understanding its chemical behavior.

Computational Studies on Molecular Dimerization and Aggregation Breaking

Carboxylic acids are well-known to form strong hydrogen-bonded dimers, both in the solid state and in non-polar solvents. This dimerization can significantly influence their physicochemical properties and their interaction with biological targets. Computational studies are a powerful tool for investigating the structure, stability, and energetics of such dimers.

For this compound, it is expected that two molecules would associate via hydrogen bonds between their carboxylic acid groups to form a cyclic dimer. Density Functional Theory (DFT) calculations are commonly employed to model the geometry and calculate the binding energy of these dimers. Such calculations can predict the bond lengths and angles of the hydrogen bonds and provide an estimate of the energy required to break the dimer apart.

Furthermore, the azaindole moiety itself presents additional possibilities for intermolecular interactions. The pyrrole NH group and the pyridine nitrogen atom can participate in hydrogen bonding, potentially leading to the formation of extended hydrogen-bonded networks or alternative dimeric structures. Computational studies on related molecules like 5-bromo-7-azaindole have shown that dimers can be formed through N-H---N hydrogen bonds between the pyrrole and pyridine rings.

An interesting area of computational research is the study of "aggregation breaking." In some applications, it is desirable to prevent the self-association of carboxylic acids. One strategy is to introduce a "breaker" molecule that can form stronger hydrogen bonds with the carboxylic acid monomer than the monomer forms with itself. Computational studies have explored the use of 7-azaindole as a breaker for carboxylic acid dimers. rsc.orgrsc.org It forms a highly stable, doubly hydrogen-bonded complex with the carboxylic acid group, effectively preventing the formation of carboxylic acid homodimers.

A hypothetical comparison of the calculated binding energies for a this compound dimer and its complex with a breaker molecule is shown below.

Molecular SpeciesComputational MethodBasis SetCalculated Binding Energy (kcal/mol)
This compound dimerDFT (B3LYP)6-311++G(d,p)-15.2
This compound with 7-azaindoleDFT (B3LYP)6-311++G(d,p)-18.5
These binding energies are hypothetical and serve to illustrate the concept of aggregation breaking. A more negative value indicates a more stable complex.

These computational findings can guide the formulation of this compound to modulate its aggregation state, which can be critical for its biological activity and delivery.

Biological Activities and Mechanistic Insights of 5 Azaindole 5 Carboxylic Acid Derivatives

Azaindoles as Modulators of Protein Kinase Activity

Azaindole derivatives are recognized as potent modulators of protein kinase activity. nih.govnih.gov Protein kinases are a large family of enzymes that play fundamental roles in regulating nearly all aspects of cell biology, and their dysregulation is a hallmark of many diseases, including cancer. nih.govgoogle.com The azaindole core is particularly suited for targeting kinases because the nitrogen atoms in the bicyclic system can form crucial hydrogen bonds within the adenosine (B11128) triphosphate (ATP) binding site, a conserved feature across the kinome. nih.govnih.govdepositolegale.it

Inhibition of Specific Kinases (e.g., FGFR4, PI3K, Cdc7, CLK1)

Derivatives based on the azaindole scaffold have been developed as inhibitors for a wide array of specific protein kinases implicated in oncogenesis and other diseases. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): 7-Azaindole (B17877) derivatives have been discovered as selective and covalent inhibitors of FGFR4, a target in hepatocellular carcinoma. nih.gov It has been noted that azaindole heterocycles can interact with the ATP binding sites of FGFR4. researchgate.netmdpi.com Representative compounds from a 7-azaindole series demonstrated potent FGFR4 inhibition and high selectivity across the kinome. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is a critical signaling cascade for cell proliferation and survival. google.com Several azaindole derivatives have been identified as potent PI3K inhibitors. nih.govacs.org For instance, a series of 7-azaindole derivatives showed potent activity against PI3K. acs.org In another study, the introduction of a nitrogen atom to create a 6-azaindole (B1212597) structure (compound 54) from an indole-based pyrazolo[1,5-a]pyrimidine (B1248293) resulted in a 10-fold improvement in PI3Kδ inhibitory activity, achieving an IC₅₀ of 2.8 nM. mdpi.com

Cell division cycle 7 (Cdc7): Cdc7 is a serine/threonine kinase essential for initiating DNA replication, making it a target for cancer therapy. nih.govjst.go.jp Various 5-azaindole (B1197152) derivatives have been synthesized and evaluated as Cdc7 inhibitors, with some showing selectivity over the related CDK2 kinase. nih.gov An initial screening identified a 6-chloro-substituted indole (B1671886) as a selective Cdc7 inhibitor, which spurred the development of 5-azaindole derivatives. nih.gov

Cdc-like kinase 1 (CLK1): CLK1 is involved in the regulation of pre-mRNA splicing, a process critical for tumor biology. nih.govresearchgate.net An azaindole derivative was reported among a series of compounds with a selectivity factor of 3.2 for CLK1. nih.govresearchgate.net The development of multi-targeted inhibitors has also shown that certain benzothiophene (B83047) carboxamides can potently inhibit CLK1 alongside other kinases like Dyrk1A and Dyrk1B. mdpi.com

Inhibitory Activity of Selected Azaindole Derivatives Against Protein Kinases
Compound ClassTarget KinaseKey FindingsReference
Pyrazolo[1,5-a]pyrimidine-6-azaindolePI3KδCompound 54 showed an IC₅₀ of 2.8 nM, a 10-fold improvement over its indole analog. mdpi.com
7-Azaindole DerivativesFGFR4Discovered as selective, covalent inhibitors for treating hepatocellular carcinoma. nih.gov
5-Azaindole DerivativesCdc7Synthesized to develop inhibitors with selectivity over CDK2. nih.gov
Azaindole DerivativeCLK1Exhibited a selectivity factor of 3.2. nih.govresearchgate.net

Interaction with ATP Binding Sites and Allosteric Modulation

The primary mechanism by which most azaindole-based kinase inhibitors function is through competitive inhibition at the ATP binding site. nih.govmdpi.com The conserved structure of the kinase catalytic domain features a hinge region that connects the N- and C-terminal lobes, forming a cleft where ATP binds. depositolegale.itmdpi.com The azaindole scaffold is particularly effective in this role. The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group serves as a hydrogen bond donor. nih.govdepositolegale.it This dual hydrogen bonding capability allows azaindole derivatives to anchor effectively within the hinge region of the kinase active site, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.govmdpi.comresearchgate.net

While the majority of azaindole kinase inhibitors are ATP-competitive, the concept of allosteric modulation has gained traction as a strategy to achieve greater selectivity and fine-tune receptor activity. mdpi.comresearchgate.net Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) binding site. mdpi.comacs.org Although much of the research on azaindole-based allosteric modulators has focused on targets like cannabinoid and dopamine (B1211576) receptors, the principles are applicable to kinases. nih.govmdpi.comresearchgate.net For kinases, allosteric inhibitors can lock the enzyme in an inactive conformation, offering a different mechanism of action that can overcome resistance to ATP-competitive drugs. mdpi.com Replacement of an indole core with an azaindole has been shown to significantly increase binding affinity while maintaining allosteric effects in some receptor systems. mdpi.com

Mechanisms of Kinase Inhibition

The inhibition of protein kinases by azaindole derivatives is primarily achieved through direct, competitive binding at the ATP pocket. nih.govmdpi.com This interaction prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling. depositolegale.it

The key mechanistic features include:

Hydrogen Bonding: As mentioned, the 7-azaindole moiety is particularly adept at forming two critical hydrogen bonds with the kinase hinge region, a common binding pattern for effective kinase inhibition. depositolegale.itmdpi.com

ATP Competition: By occupying the ATP binding site, these compounds act as ATP-competitive inhibitors. mdpi.com Many approved small-molecule kinase inhibitors containing indole or azaindole scaffolds function via this mechanism. mdpi.com

Conformational Control: The rigid, planar structure of the azaindole core serves as a stable scaffold from which various substituents can be oriented to occupy specific pockets within the active site, enhancing both potency and selectivity. nih.govresearchgate.net In some cases, an intramolecular hydrogen bond within the inhibitor molecule can reinforce a bioactive conformation, pre-organizing it for optimal binding to the target kinase. researchgate.net

Slow-off Rate Kinetics: Some azaindole-based inhibitors exhibit time-dependent inhibition with slow dissociation rates from the target kinase. jst.go.jp This can lead to a more sustained inhibitory effect in a cellular context. jst.go.jp

Enzymatic Inhibition Beyond Kinases

The biological activity of 5-azaindole-5-carboxylic acid and its derivatives is not limited to protein kinases. These compounds have shown inhibitory effects against other classes of enzymes, highlighting the versatility of the azaindole scaffold.

Alkaline Phosphatase (ALP) Inhibition

Alkaline phosphatases (ALPs) are a group of metalloenzymes that hydrolyze phosphate (B84403) monoesters at alkaline pH and are involved in various physiological processes. dntb.gov.uaresearchgate.net Natural 5-azaindoles isolated from marine sponges, specifically guitarrin C and guitarrin D, have been identified as inhibitors of ALP. mdpi.comdntb.gov.uanih.gov

Research on a highly active ALP from the marine bacterium Cobetia amphilecti (CmAP) revealed that guitarrin C is a potent inhibitor with an IC₅₀ value of 8.5 µM. mdpi.comdntb.gov.uanih.gov Guitarrin D was less active, with an IC₅₀ of 110 µM. mdpi.com Structural analysis indicated that the presence of a carboxyl group at the C6 position and a hydroxyl group at the C8 position of the 5-azaindole core is a prerequisite for inhibitory activity. mdpi.comdntb.gov.uanih.gov

Kinetic studies showed that guitarrin C acts as a non-competitive inhibitor of both CmAP and calf intestinal ALP (CIAP), suggesting it may function as an allosteric regulator. mdpi.comnih.gov In contrast, guitarrin D, which has an additional hydroxyl group, displayed a mixed type of inhibition. mdpi.comnih.gov The more active guitarrin C is believed to compete with the substrate for the ALP active site due to similarities in structure and the orientation of its carboxyl group relative to the substrate's phosphate group. dntb.gov.uanih.gov

Inhibition of Alkaline Phosphatase (ALP) by Natural 5-Azaindole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Mechanism of InhibitionReference
Guitarrin CCmAP8.5Non-competitive mdpi.comdntb.gov.uanih.gov
Guitarrin DCmAP110Mixed mdpi.comnih.gov
Guitarrin CCIAP195Non-competitive nih.gov
Guitarrin DCIAP230Mixed nih.gov

Modulation of Other Biological Pathways

The azaindole scaffold is a versatile building block used to create molecules that modulate various biological pathways beyond specific enzyme inhibition. chemimpex.com Its ability to serve as a bioisostere for other key heterocycles allows for its incorporation into compounds targeting a wide range of biological systems. nih.gov For example, 5-methoxy-6-azaindole-2-carboxylic acid is used as a building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. chemimpex.com Furthermore, azaindole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor, demonstrating the scaffold's utility in modulating complex signaling systems. nih.govresearchgate.net The introduction of the azaindole ring in place of an indole can improve physicochemical properties and enhance drug-target interactions through the formation of additional hydrogen bonds. nih.gov

Anticancer Research Pertaining to Azaindole Carboxylic Acid Derivatives

Derivatives of azaindole, including those related to this compound, have been a focal point of anticancer drug discovery. sci-hub.sesci-hub.se The structural similarity of the azaindole core to purines makes it a privileged scaffold for targeting key cellular components involved in cancer progression. researchgate.netpharmablock.com

The anticancer effects of azaindole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. pharmablock.comnih.gov The azaindole scaffold can mimic the adenine fragment of ATP, the primary energy currency for kinase-mediated phosphorylation, thereby competitively inhibiting kinase activity. pharmablock.comnih.gov This inhibition can disrupt signaling pathways that are often hyperactive in cancer cells.

For instance, certain 7-azaindole derivatives have been shown to induce apoptosis (programmed cell death) in breast cancer cells. sci-hub.se Some azaindole derivatives have demonstrated the ability to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov For example, compounds CM01 and CM02, which are azaindole derivatives, were found to induce G2/M cell cycle arrest in various cancer cell lines. nih.gov

Furthermore, some azaindole-based compounds act as dual inhibitors of Bcl-2 and Mcl-1, proteins that are critical for cell survival and are often overexpressed in cancer cells, thus promoting apoptosis. sci-hub.se Molecular docking studies have also suggested that certain azaindole derivatives can bind effectively to the ATP-binding site of kinases like c-Kit, which is implicated in various cancers. sci-hub.se

Compound Type Mechanism of Action Effect on Cancer Cells
7-Azaindole derivativesInhibition of Tropomyosin-related kinase A (TrkA)Induction of apoptosis in breast cancer cells (MCF-7) sci-hub.se
Azaindole derivatives (CM01, CM02)Microtubule polymerization inhibitionG2/M cell cycle arrest in various cancer cell lines nih.gov
Indole-3-carboxylic acid-based derivativesDual inhibition of Bcl-2/Mcl-1Anti-proliferative activity against K562 cells sci-hub.se
C3-substituted indolonesProtein kinase inhibitionPotent anticancer activity sci-hub.se

Antiviral Potential of Azaindole Frameworks

The azaindole scaffold has also been explored for its antiviral properties, with research focusing on its ability to interfere with viral replication processes. researchgate.netacs.org The unique structural features of azaindoles allow for interactions with viral proteins that are essential for the viral life cycle. acs.org

A notable example of an azaindole derivative with antiviral activity is VX-787 (Pimodivir), an inhibitor of the influenza virus PB2 subunit. researchgate.netacs.org The PB2 subunit is part of the viral RNA-dependent RNA polymerase complex and is essential for the "cap-snatching" mechanism, a process where the virus steals the 5' cap structure from host cell messenger RNAs to initiate transcription of its own genome. acs.orgthno.org VX-787 binds to the cap-binding domain of the PB2 subunit, effectively blocking this process and inhibiting viral replication. researchgate.netthno.org This compound has shown potent activity against a wide range of influenza A strains. acs.org

Research has also explored azaindole derivatives as inhibitors of other viral targets. For instance, some derivatives have been investigated as inhibitors of the HIV-1 integrase, an enzyme that is crucial for integrating the viral DNA into the host cell's genome. rsc.org The indole-2-carboxylic acid scaffold, a related structure, was found to chelate with magnesium ions in the active site of the integrase, thereby inhibiting its function. rsc.org

Compound Viral Target Mechanism of Inhibition Virus
VX-787 (Pimodivir)PB2 subunit of RNA polymeraseInhibition of cap-snatchingInfluenza A researchgate.netacs.orgthno.org
Indole-2-carboxylic acid derivativesHIV-1 IntegraseChelation with Mg2+ ions in the active siteHIV-1 rsc.org
JNJ-63623872Influenza polymerase-B2Inhibition of polymerase activityInfluenza (H1N1, H5N1) nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogues, these studies involve systematically modifying different parts of the molecule to understand how these changes affect efficacy and potency. nih.govacs.org

The biological activity of azaindole derivatives can be significantly influenced by the nature and position of substituents on the azaindole core. For example, in the context of antitubercular activity of 1,4-azaindoles, a secondary amide side chain was found to be essential for potency, with small hydrophobic or hydrophilic amides being preferred. nih.gov The substitution of a methyl or methoxy (B1213986) group at the C-6 position of the 1,4-azaindole core improved cellular potency. nih.gov

In a series of 3,5-disubstituted-7-azaindoles investigated for antitrypanosomal activity, modifications to the benzonitrile (B105546) substituent were explored. nih.gov Replacing the nitrile group with an amide, carboxylic acid, amine, or nitro group led to varied effects on potency. nih.gov The amine and hydroxy substituents were found to be equipotent to the parent compound, while the nitro substituent showed increased potency. nih.gov

The azaindole core itself plays a fundamental role in the biological activity of these compounds. pharmablock.comnih.gov The nitrogen atom within the pyridine ring of the azaindole scaffold can act as a hydrogen bond acceptor, which is often critical for binding to biological targets. nih.gov The pyrrole-NH group can act as a hydrogen bond donor. This hydrogen bond donor/acceptor pair is often essential for potency. nih.gov

Studies on 7-azaindole derivatives have shown that the two nitrogen atoms of the azaindole core can form hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the adenine moiety of ATP. nih.gov In SAR studies of antitrypanosomal 7-azaindoles, methylation or tosylation of the indole -NH resulted in a loss of activity, demonstrating the importance of the hydrogen bond donor capability of the azaindole core for potency. nih.gov Replacing the azaindole core with an indole or pyridofuran also led to a loss of activity, further highlighting the critical role of the specific azaindole framework. nih.gov

Applications in Medicinal Chemistry and Agrochemical Development

5-Azaindole-5-carboxylic Acid as a Versatile Synthetic Building Block

The chemical reactivity of the 5-azaindole (B1197152) core, combined with the functional handle provided by the carboxylic acid group, makes this compound a highly versatile building block in organic synthesis. It provides a rigid scaffold that can be readily functionalized at various positions to create libraries of diverse compounds for screening and development.

This compound and its derivatives are integral to the synthesis of a wide range of pharmaceutical agents. The azaindole nucleus is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various biological pathways. pharmablock.comnih.gov Its ability to mimic the purine (B94841) ring of ATP allows it to serve as a hinge-binding motif for numerous protein kinases, a critical class of drug targets. nih.gov

Derivatives of 5-azaindole have been incorporated into molecules developed as:

Kinase Inhibitors: The scaffold is a core component of inhibitors for kinases such as JAK, BTK, and BRAF, which are involved in cancer and inflammatory diseases. leapchem.com

Anticoagulants: A notable application is in the development of Factor VIIa inhibitors, which are crucial for regulating blood coagulation. nih.govcofc.edu Researchers have successfully replaced more basic groups like amidines with the 5-azaindole moiety to improve drug-like properties. cofc.edu

Anticancer and Anti-inflammatory Agents: The scaffold is used to construct molecules targeting oncogenic proteins and pathways that modulate immune responses. leapchem.com

The table below summarizes key therapeutic areas where 5-azaindole derivatives are being investigated.

Therapeutic AreaBiological Target ClassExample ApplicationReference
OncologyProtein Kinases (e.g., BRAF, JAK)Core structure in ATP-competitive inhibitors. leapchem.com
HematologyCoagulation Factors (e.g., Factor VIIa)Development of novel oral anticoagulants. nih.govcofc.edu
ImmunologyImmune Pathway ModulatorsScaffold for anti-inflammatory drug candidates. leapchem.com
Infectious DiseasesViral Replication PathwaysUsed in the synthesis of novel antiviral compounds. leapchem.com

The this compound scaffold is a valuable intermediate for constructing more complex molecular architectures. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, or alcohols, providing a point for molecular elaboration. Furthermore, the heterocyclic ring system itself can be functionalized through various organic reactions.

For instance, halogenated 5-azaindoles, such as 3-iodo-5-azaindole, serve as precursors in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This allows for the strategic introduction of aryl or heteroaryl groups, enabling the synthesis of highly substituted, multi-ring systems that are often required for potent and selective biological activity. mdpi.com This synthetic tractability allows chemists to systematically modify different parts of the molecule to explore structure-activity relationships (SAR).

Contributions to Drug Discovery Programs

The unique physicochemical properties of the 5-azaindole ring—including its hydrogen bond donor and acceptor capabilities, and improved aqueous solubility and metabolic stability compared to indole (B1671886)—make it a highly attractive scaffold in modern drug discovery. nih.govleapchem.com

In the process of drug discovery, lead identification involves finding initial molecules ("hits") with desired biological activity, which are then chemically modified during lead optimization to improve their therapeutic potential. danaher.com The 5-azaindole scaffold has been central to such programs.

A prime example is the discovery of Factor VIIa inhibitors, where a 5-amidinobenzimidazole scaffold suffering from low oral bioavailability was replaced with a less basic 5-azaindole ring. cofc.edu This strategic replacement, known as bioisosteric replacement, led to a new series of potent and selective inhibitors, demonstrating the role of the 5-azaindole core in identifying a new lead series with more favorable properties. nih.govcofc.edu

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that typically bind with low affinity to a biological target. nih.gov These fragments are then grown or linked together to produce a high-affinity lead.

The azaindole nucleus is considered a privileged fragment in FBDD. pharmablock.comresearchgate.net Its small, planar structure and favorable hydrogen bonding properties make it an efficient starting point for building more complex and selective molecules. leapchem.comnih.gov Several successful drugs, including the kinase inhibitors Vemurafenib and Pexidartinib, originated from FBDD programs utilizing a 7-azaindole (B17877) fragment. pharmablock.comnih.gov The 5-azaindole isomer is similarly valued in FBDD for its ability to effectively explore the chemical space around a target's binding site, serving as a versatile anchor from which to elaborate a final drug candidate. leapchem.com

The table below highlights the advantageous properties of 5-azaindole in FBDD.

PropertyAdvantage in FBDDReference
Small Size & Low ComplexityProvides an efficient starting point for hit-to-lead campaigns. leapchem.comnih.gov
Hydrogen Bonding CapacityActs as both H-bond donor (N-H) and acceptor (pyridine N), enabling strong anchoring to protein targets. leapchem.comnih.gov
Improved Physicochemical ProfileOften imparts better aqueous solubility and metabolic stability compared to indole. leapchem.com
Synthetic TractabilityThe core can be readily and diversely functionalized to grow the fragment into a potent lead. mdpi.com

Exploration in Agrochemical Formulations

While the primary application of this compound has been in medicinal chemistry, its structural motifs are also being explored for their potential in developing new agrochemicals. chemimpex.com The broader class of nitrogen-containing heterocycles, particularly those containing pyrrole (B145914) and pyridine (B92270) rings, is well-established in the pesticide industry. ccspublishing.org.cnchempanda.com For example, the insecticide Chlorfenapyr and the fungicides Fenpiclonil and Fludioxonil are all based on a pyrrole scaffold. ccspublishing.org.cn

Research into related azaindole isomers has shown promise. Studies on 7-azaindole derivatives have demonstrated considerable fungicidal activity, particularly against Pyricularia oryzae, the fungus responsible for rice blast disease. ndl.go.jp This suggests that the azaindole scaffold can be successfully applied to agricultural challenges. The exploration of 5-azaindole derivatives for agrochemical use is a logical extension of this research, aiming to create novel pesticides with potentially new modes of action to combat resistance and improve crop protection. chemimpex.com

Development of Herbicides and Fungicides

The development of new herbicides and fungicides is crucial for modern agriculture to manage weeds and fungal pathogens that threaten crop yields. The carboxylic acid functional group is a well-established pharmacophore in a variety of herbicides, contributing to their biological activity. digitellinc.comnih.govnih.gov Research into derivatives of related indole carboxylic acids has shown that this class of compounds can exhibit significant herbicidal properties. For instance, novel indole-3-carboxylic acid derivatives have been designed, synthesized, and evaluated as potential antagonists for the transport inhibitor response 1 (TIR1) protein, a key component in the auxin signaling pathway in plants. rsc.orgnih.govmdpi.comresearchgate.net Several of these compounds displayed good to excellent inhibition of both root and shoot growth in various weed species. rsc.orgnih.govmdpi.com

While specific research on the herbicidal activity of this compound is not extensively documented in publicly available literature, the broader class of azaindole derivatives has been investigated for agrochemical applications. For example, some 7-azaindole derivatives have demonstrated considerable fungicidal activity, particularly against Pyricularia oryzae, the fungus responsible for rice blast. ndl.go.jp Structure-activity relationship (SAR) studies on these 7-azaindole derivatives have provided insights into the structural requirements for their fungicidal action. ndl.go.jp

Furthermore, the general class of carboxylic acid amides, which can be derived from this compound, represents an important group of agricultural fungicides. nih.gov These compounds are known for their activity against oomycetes and generally exhibit low toxicity to mammals. rsc.org The exploration of novel carboxamide derivatives continues to be an active area of research in the quest for new fungicides with improved efficacy and resistance profiles. researchgate.net

Environmentally Friendly Pest Control Solutions

The development of environmentally friendly pest control solutions is a growing priority in the agrochemical industry, driven by the need to minimize the impact of pesticides on non-target organisms and ecosystems. While specific studies on the environmental profile of this compound-based agrochemicals are limited, the inherent biodegradability of related indole compounds offers a promising avenue for the design of greener pesticides.

Microbial degradation is a key process in the environmental dissipation of organic compounds. Studies on indole and its derivatives have shown that various microorganisms possess the metabolic pathways to break down these compounds. researchgate.net This suggests that agrochemicals built upon an indole or azaindole scaffold may be more susceptible to natural degradation processes, potentially reducing their persistence in the environment. The microbial degradation of indole can proceed through several pathways, leading to the formation of less harmful substances. researchgate.net

Designing agrochemicals that are effective against target pests while having a favorable environmental fate is a key goal of modern pesticide research. The azaindole scaffold, with its potential for modification and derivatization, offers a platform for developing new active ingredients that could combine high efficacy with improved environmental characteristics. pharmablock.com Future research in this area will likely focus on synthesizing and evaluating derivatives of this compound to identify candidates with not only potent herbicidal or fungicidal activity but also a desirable environmental profile, including biodegradability and low toxicity to non-target species.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Accessibility

The development of efficient and versatile synthetic routes is crucial for the exploration of the chemical space around the 5-azaindole-5-carboxylic acid core. While traditional methods for azaindole synthesis exist, recent research has focused on novel strategies that offer improved yields, regioselectivity, and functional group tolerance.

One promising approach involves palladium-catalyzed heteroannulation reactions . A general and efficient procedure has been described for the synthesis of functionalized 5-azaindoles through the palladium-catalyzed reaction of 4-acetamido-3-iodopyridines with diarylalkynes. nih.gov This method allows for the preparation of a variety of substituted 2,3-diaryl-5-azaindoles in good to excellent yields. nih.gov Another palladium-catalyzed method facilitates the direct annulation of chloroaminopyridines with ketones, providing a flexible and efficient route to azaindoles. organic-chemistry.org This approach is advantageous as it utilizes readily available starting materials. organic-chemistry.org Furthermore, a site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine (B81906) with an amine, followed by a C-C coupling and cyclization with an alkyne, has been shown to produce the 5-azaindole (B1197152) scaffold. organic-chemistry.org

Cycloaddition reactions also represent a powerful tool for the construction of the 5-azaindole core. A novel method for the synthesis of 5-azaindole derivatives involves a [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane, followed by oxidation. nih.gov This approach is noted for its cost-effectiveness and suitability for combinatorial applications, which is highly beneficial for generating libraries of analogues for biological screening. nih.gov

The Hemetsberger–Knittel synthesis provides another viable route to substituted 5-azaindoles, often with better yields at higher temperatures and shorter reaction times compared to the synthesis of analogous indoles. researchgate.net These emerging synthetic methodologies are pivotal for expanding the accessibility of diverse this compound derivatives for further investigation.

Synthetic Method Key Features Starting Materials Catalyst/Reagent
Palladium-Catalyzed HeteroannulationGood to excellent yields, versatile4-acetamido-3-iodopyridines, diarylalkynesPalladium catalyst
Palladium-Catalyzed AnnulationFlexible, uses readily available materialsChloroaminopyridines, ketonesPalladium catalyst
[3+2] Dipolar CycloadditionCost-effective, suitable for combinatorial chemistryNitriles, donor-acceptor cyclopropanesSeO₂ (oxidation)
Hemetsberger–Knittel SynthesisBetter yields, shorter reaction times--

Advanced Computational Design of this compound Analogues

Computational chemistry plays an increasingly vital role in modern drug discovery by enabling the rational design of novel compounds with improved potency and selectivity. For this compound analogues, several computational techniques are being employed to guide their development.

Pharmacophore modeling is a key strategy for identifying the essential structural features required for biological activity. By aligning a set of active molecules, a 3D pharmacophore model can be generated that defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a pharmacophore model for 5-azaindole derivatives as Factor VIIa inhibitors was developed, highlighting the importance of a hydrogen bond acceptor, two hydrophobic regions, and two aromatic rings for activity. researchgate.net Such models can then be used as 3D queries to screen large compound libraries for novel scaffolds that fit the pharmacophore and are likely to exhibit the desired biological activity. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization of key interactions between the ligand and the protein's active site, providing insights into the structural basis of inhibition. nih.gov For example, molecular docking studies of azaindole derivatives as DprE1 inhibitors for tuberculosis have been used to assess the binding affinity of designed compounds. nih.gov By analyzing the docking poses of this compound analogues in the active sites of various target proteins, researchers can prioritize the synthesis of compounds with the most favorable predicted binding modes.

These in silico methods, often used in combination, accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Computational Technique Application in this compound Analogue Design Key Outputs
Pharmacophore ModelingIdentification of essential structural features for biological activity. Virtual screening of compound libraries.3D arrangement of chemical features (e.g., H-bond donors/acceptors, hydrophobic centers).
Molecular DockingPrediction of binding modes and affinities of analogues to target proteins.Ligand-protein interaction analysis, binding energy scores.

Exploration of New Biological Targets and Therapeutic Areas

The 5-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility opens up a wide range of potential therapeutic applications for this compound and its derivatives.

A major area of focus for azaindole derivatives is the inhibition of protein kinases . nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net The nitrogen atom in the azaindole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) core of ATP. researchgate.netpharmablock.com Consequently, 5-azaindole derivatives have been investigated as inhibitors of various kinases, including Checkpoint kinase 1 (Chk1), which is involved in DNA damage repair and cell cycle regulation. researchgate.net The development of potent and selective this compound-based kinase inhibitors could lead to novel anticancer therapies. ijper.org

Beyond cancer, the antiviral potential of azaindole derivatives is another active area of research. For example, indole-3-carboxylic acid derivatives have shown in vitro antiviral activity against SARS-CoV-2. nih.gov Given the structural similarity, this compound analogues represent a promising avenue for the discovery of new antiviral agents against a range of viruses, including influenza and coxsackievirus. mdpi.comnih.govmdpi.com

Other potential therapeutic areas include inflammatory diseases and neurodegenerative disorders, where modulation of specific signaling pathways by this compound derivatives could offer therapeutic benefits.

Biological Target Class Potential Therapeutic Area Example Targets
Protein KinasesCancerCheckpoint kinase 1 (Chk1) researchgate.net
Viral ProteinsInfectious DiseasesSARS-CoV-2 proteins, Influenza neuraminidase
Other Enzymes/ReceptorsInflammation, Neurological DisordersFactor VIIa nih.gov

Integration of Interdisciplinary Approaches in Azaindole Research

The comprehensive evaluation and development of this compound as a therapeutic lead requires a collaborative, interdisciplinary approach that combines expertise from various scientific fields.

Chemical biology utilizes chemical tools to study and manipulate biological systems. The synthesis of functionalized this compound derivatives with probes or tags can enable the identification of their cellular targets and the elucidation of their mechanisms of action.

Structural biology , particularly X-ray crystallography, provides atomic-level insights into how these compounds interact with their biological targets. rcsb.org Determining the crystal structure of a this compound analogue in complex with its target protein can reveal the precise binding mode and key intermolecular interactions. frontiersin.org This information is invaluable for structure-based drug design, guiding the optimization of lead compounds to enhance potency and selectivity. researchgate.net

Biophysical techniques , such as fluorescence spectroscopy, can be employed to study the binding kinetics and thermodynamics of 5-azaindole derivatives with their target proteins. acs.org 7-Azaindole (B17877) itself is a fluorescent chromophore, and its emission is sensitive to the local environment, making it a useful intrinsic probe for studying protein-ligand interactions. acs.org

By integrating these diverse approaches—from synthetic chemistry and computational modeling to molecular and structural biology—researchers can gain a deeper understanding of the therapeutic potential of this compound and accelerate the development of novel drugs based on this promising scaffold.

Q & A

Q. What are the established synthetic routes for 5-azaindole-5-carboxylic acid, and how can their efficiency be validated?

Answer:

  • Route 1 (Cyclization): Start with substituted pyridine derivatives, using acid-catalyzed cyclization to form the azaindole core. Carboxylation via CO₂ insertion under metal catalysis (e.g., Pd) introduces the carboxylic acid group . Yield optimization requires adjusting temperature (80–120°C) and catalyst loading (5–10 mol%).
  • Route 2 (Functional Group Interconversion): Modify pre-functionalized azaindoles (e.g., ester or nitrile derivatives) via hydrolysis or oxidation. For example, saponification of methyl esters using NaOH/EtOH (reflux, 12–24 hrs) yields the carboxylic acid .
  • Validation: Confirm purity via HPLC (≥95%) and structural identity using 1H^1H-/13C^{13}C-NMR, IR (C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:

  • Primary Techniques:
    • NMR: 1H^1H-NMR identifies aromatic proton environments; 13C^{13}C-NMR confirms carboxylate carbon (~170 ppm).
    • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., dimer formation via COOH groups) .
    • IR Spectroscopy: Detects carboxylic acid O-H stretches (2500–3000 cm1 ^{-1}) and C=O vibrations.
  • Resolving Discrepancies:
    • Compare experimental data with computational predictions (DFT for NMR chemical shifts).
    • Replicate measurements under standardized conditions (solvent, concentration) .
    • Cross-validate with alternative methods (e.g., mass spectrometry for molecular weight confirmation) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

Answer:

  • Step 1 (DFT Calculations): Model transition states for carboxylation/cyclization steps to identify rate-limiting barriers. Adjust catalyst choice (e.g., Pd vs. Cu) based on activation energy comparisons .
  • Step 2 (Solvent Screening): Use COSMO-RS simulations to predict solvent effects on yield. Polar aprotic solvents (DMF, DMSO) often enhance carboxylation efficiency .
  • Step 3 (Machine Learning): Train models on published reaction datasets (e.g., Reaxys) to recommend optimal temperature/pH ranges. Validate predictions via small-scale trials .

Q. What strategies are effective for analyzing the stability of this compound under varying experimental conditions?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C).
  • pH-Dependent Stability: Conduct accelerated degradation studies (40–60°C, pH 1–13) monitored by HPLC. Carboxylic acids typically degrade in strong bases via decarboxylation .
  • Light Sensitivity: Expose samples to UV-Vis light (254–365 nm) and track degradation via NMR/UV spectroscopy. Use amber glassware for light-sensitive storage .

Q. How should researchers reconcile contradictory data in the literature regarding the biological activity of this compound derivatives?

Answer:

  • Step 1 (Meta-Analysis): Aggregate data from peer-reviewed journals (avoiding non-validated sources like patents) and categorize by assay type (e.g., IC50_{50}, binding affinity) .
  • Step 2 (Experimental Reproducibility): Replicate key studies using standardized protocols (e.g., cell lines, buffer conditions). Discrepancies may arise from impurities (>95% purity required) .
  • Step 3 (Structure-Activity Relationship (SAR) Modeling): Use molecular docking to assess if structural variations (e.g., substituent positions) explain activity differences .

Q. What are the best practices for designing a kinetic study on the enzymatic interactions of this compound?

Answer:

  • Experimental Design:
    • Use stopped-flow spectroscopy to monitor real-time binding (millisecond resolution).
    • Vary enzyme/substrate concentrations to determine KmK_m and VmaxV_{max} .
  • Data Analysis:
    • Fit kinetic data to Michaelis-Menten or Hill equations (nonlinear regression).
    • Account for enzyme inactivation via pre-steady-state burst assays .
  • Controls: Include negative controls (e.g., heat-denatured enzyme) and replicate trials (n ≥ 3) .

Data Presentation and Reproducibility

Q. How should researchers present crystallographic data for this compound in publications?

Answer:

  • In Manuscript: Report unit cell parameters, space group, and R-factors. Include a figure showing the asymmetric unit and hydrogen-bonding network .
  • Supplementary Data: Deposit CIF files in public databases (e.g., CCDC) and provide full refinement details (e.g., thermal displacement parameters) .
  • Validation: Check for CIF errors using checkCIF/PLATON and compare bond lengths/angles with similar structures .

Q. What methodologies ensure reproducibility in multi-step syntheses of this compound derivatives?

Answer:

  • Documentation: Provide detailed protocols for each step (reagent equivalents, stirring time, workup procedures) .
  • Quality Control:
    • Intermediate characterization (e.g., 1H^1H-NMR after each step).
    • Batch-to-batch consistency checks via HPLC .
  • Automation: Use flow chemistry or robotic platforms for sensitive steps (e.g., air-free reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.